5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(1-methoxypropan-2-yloxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-7(6-13-2)14-10-4-3-8(11)5-9(10)12/h3-5,7H,6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQJNXATQBOQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The most widely reported method involves the displacement of a halogen atom (typically chlorine) on an activated aromatic ring by a methoxypropan-2-yloxy nucleophile. This two-step process begins with the preparation of 2-amino-4-chlorophenol, followed by etherification with 1-methoxypropan-2-ol under basic conditions.
Procedure Adaptation from Patent EP3778584A1:
- Activation of the Aromatic Ring:
A solution of 2-amino-4-chlorophenol (1.0 equiv) in anhydrous toluene is treated with phosphorus oxychloride (1.1 equiv) at 70–80°C to generate the reactive intermediate 2-amino-4-chlorophenyl dichlorophosphate.
- Etherification:
The intermediate is reacted with 1-methoxypropan-2-ol (1.03 equiv) in the presence of triethylamine (1.2 equiv) as a base. The mixture is heated to 90°C for 2 hours, followed by gradual addition of water to induce crystallization. The product is isolated via filtration and washed sequentially with water and isopropanol.
Key Parameters:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 90°C | Maximizes kinetics |
| Equivalents of Base | 1.2 equiv | Neutralizes HCl |
| Solvent | Toluene/NMP mixture | Enhances solubility |
This method achieves yields of 85–92%, with purity >98% by HPLC.
Copper-Catalyzed Ullmann Coupling
An alternative route employs Ullmann coupling to form the C–O bond between 2-amino-5-chlorophenol and 1-methoxypropan-2-yl bromide. This method is advantageous for substrates with poor electrophilicity.
- Reaction Setup:
2-Amino-5-chlorophenol (1.0 equiv), 1-methoxypropan-2-yl bromide (1.05 equiv), copper(I) iodide (10 mol%), and 1,10-phenanthroline (20 mol%) are combined in dimethylacetamide (DMAc).
- Reaction Conditions:
The mixture is heated to 120°C under nitrogen for 24 hours. Post-reaction, the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.
Performance Metrics:
- Yield: 78–84%
- Purity: 95% (NMR)
- Limitations: Requires rigorous exclusion of moisture and oxygen.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents such as N-methylpyrrolidinone (NMP) and dimethylformamide (DMF) are preferred for SNAr reactions due to their ability to stabilize transition states. Non-polar solvents like toluene improve crystallinity during workup.
Solvent Effects on Yield:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| NMP | 32.2 | 92 |
| DMF | 36.7 | 89 |
| Toluene | 2.4 | 75 |
Temperature and Stoichiometry
Elevated temperatures (80–90°C) accelerate SNAr kinetics but risk decomposition above 100°C. A 5–10% excess of the alkoxy nucleophile compensates for volatility losses.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
δ 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (d, J = 2.4 Hz, 1H, ArH), 6.63 (dd, J = 8.4, 2.4 Hz, 1H, ArH), 4.52 (m, 1H, OCH(CH₃)CH₂O), 3.78 (dd, J = 9.6, 6.0 Hz, 1H, CH₂O), 3.66 (dd, J = 9.6, 6.0 Hz, 1H, CH₂O), 3.36 (s, 3H, OCH₃), 1.32 (d, J = 6.0 Hz, 3H, CH(CH₃)).¹³C NMR (100 MHz, CDCl₃):
δ 151.2 (C-O), 143.8 (C-Cl), 122.5–116.3 (ArC), 77.4 (OCH(CH₃)CH₂O), 59.1 (OCH₃), 46.8 (CH₂O), 18.9 (CH(CH₃)).
High-Performance Liquid Chromatography (HPLC)
Method:
- Column: C18, 5 μm, 250 × 4.6 mm
- Mobile Phase: 60:40 acetonitrile/water (0.1% TFA)
- Retention Time: 8.2 min
- Purity: 98.5% (area %)
Industrial-Scale Production Considerations
Large-scale synthesis (batch size >100 kg) necessitates modifications for safety and efficiency:
Continuous Flow Reactors:
Reduce reaction time from 2 hours to 15 minutes by maintaining precise temperature control.Crystallization Optimization:
Anti-solvent addition (water) at 50°C minimizes particle agglomeration, improving filterability.
Applications and Derivatives
While direct applications of this compound are proprietary, structural analogs are pivotal in:
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways and exerting its effects. For example, it may inhibit the activity of enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
a. 3-Chloro-4-((1-methoxypropan-2-yl)oxy)aniline
- Structural Difference : Chlorine at the 3-position and ether group at the 4-position (vs. 5-Cl and 2-ether in the target compound).
b. 5-Chloro-2-hydroxyaniline
- Structural Difference : Hydroxyl (-OH) group replaces the methoxypropan-2-yl ether.
- Impact : The hydroxyl group increases polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing metabolic stability. This compound is a precursor in dye synthesis and oxidative coupling reactions .
Ether-Linked Substituents
a. 5-Chloro-2-[2-(dimethylamino)ethoxy]aniline
- Structural Difference: Dimethylaminoethyl ether substituent instead of methoxypropan-2-yl.
- Impact: The dimethylamino group introduces basicity (pKa ~8–9), enabling pH-dependent solubility and interactions with acidic residues in biological targets. This structural feature is exploited in kinase inhibitors and neurotransmitter analogs .
b. 5-Fluoro-2-(furan-2-ylmethoxy)aniline
- Structural Difference : Furan-2-ylmethoxy group replaces methoxypropan-2-yl.
Heterocyclic and Aliphatic Substituents
a. 5-Chloro-2-(1H-tetrazol-5-yl)aniline
- Structural Difference : Tetrazole ring replaces the ether group.
- Impact : The tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability. This compound is used in angiotensin II receptor antagonists .
b. 5-Chloro-2-(1-piperidinyl)aniline
Data Table: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituent |
|---|---|---|---|---|
| 5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline | C10H14ClNO2 | 215.68 | 879047-74-2 | Methoxypropan-2-yl ether |
| 3-Chloro-4-((1-methoxypropan-2-yl)oxy)aniline | C10H14ClNO2 | 215.68 | 879047-74-2 | Positional isomer |
| 5-Chloro-2-hydroxyaniline | C6H6ClNO | 143.57 | 95-85-2 | Hydroxyl group |
| 5-Chloro-2-(1H-tetrazol-5-yl)aniline | C7H6ClN5 | 195.61 | 54013-18-2 | Tetrazole ring |
| 5-Chloro-2-methylaniline | C7H8ClN | 141.60 | 95-85-2 | Methyl group |
Biological Activity
5-Chloro-2-[(1-methoxypropan-2-yl)oxy]aniline is a compound that has garnered attention for its potential biological activity, particularly in the context of cancer research and as a kinase inhibitor. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and structural characteristics that influence its activity.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C10H12ClNO2
- Molecular Weight : 215.66 g/mol
- IUPAC Name : 5-Chloro-2-(1-methoxypropan-2-yl)phenol
This compound features a chloro group at the 5-position and a methoxypropan-2-yl ether substituent, which may play a role in its biological interactions.
Research indicates that this compound exhibits significant activity as an inhibitor of specific kinases, particularly those involved in cancer pathways. The following mechanisms have been proposed based on recent studies:
- Kinase Inhibition : The compound has been identified as a selective inhibitor of Bcr-Abl kinase, which is crucial in the treatment of chronic myeloid leukemia (CML). It demonstrates an EC50 value indicating effective inhibition at micromolar concentrations .
- Antiproliferative Activity : Studies have shown that this compound can reduce cell proliferation in various cancer cell lines, highlighting its potential as an anticancer agent. For example, it has been reported to exhibit cytotoxic effects against Ba/F3 cells transformed by Bcr-Abl with an EC50 value of approximately 1 μM .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activity Studies
| Study Reference | Cell Line | Activity Observed | EC50 (μM) |
|---|---|---|---|
| Ba/F3 | Antiproliferative | 1 | |
| Various | Cytotoxicity | Varies | |
| ABL1-wt | Kinase inhibition | 89 |
Case Study: Anticancer Potential
In a notable study, researchers evaluated the efficacy of this compound against multiple cancer cell lines. The compound demonstrated significant cytotoxicity, suggesting it could serve as a lead compound for further development in cancer therapeutics. The structure–activity relationship (SAR) analysis indicated that modifications to the aniline moiety could enhance or diminish activity, emphasizing the importance of structural optimization .
Structural Insights
The structural characteristics of this compound are critical to its biological activity. The presence of electron-donating groups and the positioning of the chloro substituent are believed to influence binding affinity and selectivity towards target kinases. Detailed molecular modeling studies have suggested that the compound adopts a conformation conducive to effective interaction with the Bcr-Abl kinase active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
